3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)propanoic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a difluorinated octahydro-isoindole ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a difluorinated linear precursor followed by functional group modifications to introduce the propanoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and halogenated compounds.
Scientific Research Applications
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(4,4-difluorooctahydro-2H-isoindol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluorinated isoindole ring system may engage in hydrogen bonding and other non-covalent interactions, influencing biological processes and chemical reactivity.
Comparison with Similar Compounds
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)-3-oxopropanenitrile
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)propanamide
Uniqueness: 3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)propanoic acid stands out due to its difluorinated structure, which imparts unique chemical and physical properties compared to its non-fluorinated counterparts. This structural feature can lead to enhanced stability and reactivity in various chemical processes.
Properties
IUPAC Name |
3-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)4-1-2-8-6-14(7-9(8)11)5-3-10(15)16/h8-9H,1-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFNVRHITZRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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